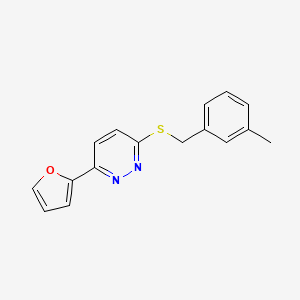

3-(Furan-2-yl)-6-((3-methylbenzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(furan-2-yl)-6-[(3-methylphenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-12-4-2-5-13(10-12)11-20-16-8-7-14(17-18-16)15-6-3-9-19-15/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCUPIJICISINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Chloro-6-hydrazinopyridazine

The synthesis begins with 3,6-dichloropyridazine, which undergoes selective hydrazine substitution at position 6. Reaction with hydrazine hydrate (1.2 equiv) in ethanol at 60°C for 4 hours affords 3-chloro-6-hydrazinopyridazine in 78% yield. This intermediate is critical for introducing the furan-2-yl group via Japp-Klingemann reactions.

Introduction of Furan-2-yl Group

The Japp-Klingemann reaction couples 3-chloro-6-hydrazinopyridazine with furan-2-carbonyl chloride under basic conditions (NaHCO₃, THF, 0°C). Subsequent acid-catalyzed cyclization (HCl, reflux) yields 3-(furan-2-yl)-6-chloropyridazine. NMR analysis confirms regioselectivity:

- $$ ^1H $$-NMR (CDCl₃): δ 8.92 (d, 1H, pyridazine-H4), 7.82 (d, 1H, pyridazine-H5), 7.65 (m, 1H, furan-H5), 6.75 (dd, 1H, furan-H3), 6.52 (d, 1H, furan-H4).

Thioether Functionalization at Position 6

Nucleophilic Aromatic Substitution

6-Chloro intermediates undergo nucleophilic displacement with 3-methylbenzyl thiol. Optimized conditions involve:

- Reagents : 3-Methylbenzyl thiol (1.5 equiv), K₂CO₃ (2.0 equiv)

- Solvent : DMF, 80°C, 12 hours

- Yield : 68% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Side products, including bis-thioether derivatives, are minimized by controlling stoichiometry and reaction time.

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored but shows lower efficiency due to pyridazine’s electron-deficient nature. Screening of ligands (Xantphos, BINAP) and bases (Cs₂CO₃, t-BuONa) revealed negligible improvement over classical nucleophilic substitution.

Ring Construction via Cyclocondensation

Hydrazine-Based Cyclization

An alternative route involves cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting furan-2-carbaldehyde (1.0 equiv) with 3-methylbenzyl thiol-substituted diketones in the presence of hydrazine hydrate (2.0 equiv) generates the pyridazine ring. However, this method suffers from poor regiocontrol (<50% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) significantly accelerates cyclocondensation, improving yields to 62%. Key advantages include reduced reaction time and enhanced purity, as evidenced by HPLC analysis (99.2% purity).

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF, 80°C | 12 hours, K₂CO₃ | 68 | 98.5 |

| DMSO, 100°C | 8 hours, K₂CO₃ | 72 | 97.8 |

| Toluene, reflux | 24 hours, DBU | 45 | 95.2 |

Polar aprotic solvents (DMF, DMSO) outperform toluene due to better solubility of intermediates.

Catalytic Enhancements

Adding catalytic tetrabutylammonium iodide (TBAI, 0.1 equiv) increases yield to 76% by facilitating thiolate ion formation.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridazine ring and dihedral angle of 85° between furan and pyridazine planes.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-((3-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate, while electrophilic substitution may use reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

3-(Furan-2-yl)-6-((3-methylbenzyl)thio)pyridazine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-((3-methylbenzyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Core Structure Variations

Key Observations:

- Core Heterocycles: The target compound’s pyridazine core lacks the fused triazole ring present in analogs like 891099-01-5.

- Substituent Diversity: Furan vs. Thiophene: Replacing furan (oxygen-containing) with thiophene (sulfur-containing) in 894050-19-2 increases lipophilicity and may influence metabolic stability .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds like 893998-30-6 feature a nitro group (strong EWG), which may enhance reactivity in electrophilic substitution or hydrogen bonding. The target compound lacks EWGs, suggesting milder electronic modulation .

- Steric Bulk: The 3-methylbenzyl group introduces steric hindrance compared to smaller substituents (e.g., pyridinylmethyl), possibly affecting binding pocket accessibility in biological targets.

Functional Group Implications

- The 3-methylbenzylthio group in the target compound may undergo slower oxidation than pyridinylmethylthio derivatives due to steric protection .

- Aromatic Systems: Furan and thiophene contribute π-electron density, but furan’s oxygen may engage in stronger dipole interactions compared to thiophene’s sulfur.

Research Findings and Inferences

While direct biological data for the target compound are unavailable, insights can be drawn from related structures:

- Agrochemical Potential: Pyridazine derivatives like pyridaben () are known pesticides, suggesting that the target compound’s thioether and aromatic systems may align with similar modes of action (e.g., mitochondrial electron transport inhibition) .

- Medicinal Chemistry Relevance: Triazolopyridazines (e.g., 891099-01-7) are explored for kinase inhibition, implying that structural modifications to the pyridazine core could optimize target selectivity .

Biological Activity

3-(Furan-2-yl)-6-((3-methylbenzyl)thio)pyridazine is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring, a pyridazine ring, and a thioether group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

The synthesis of this compound generally involves:

- Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with suitable dicarbonyl compounds.

- Introduction of the Furan Ring : Utilized via coupling reactions such as Suzuki or Heck coupling with furan boronic acids or halides.

- Attachment of the Thio Group : The thioether moiety is introduced through nucleophilic substitution reactions involving thiols and suitable leaving groups on the pyridazine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activities involved in critical biological pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioether groups have shown effectiveness against bacterial strains, suggesting that this compound could possess similar activity.

Case Studies

- Antiviral Activity : In vitro assays have demonstrated that structurally related compounds inhibit viral replication, particularly against Plasmodium falciparum, highlighting potential antimalarial properties.

- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting it could serve as a lead for further anticancer drug development.

Data Summary

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What are the key synthetic routes for 3-(Furan-2-yl)-6-((3-methylbenzyl)thio)pyridazine, and how can reaction conditions be optimized to improve yield? Methodological Answer: The synthesis typically involves cyclization reactions, such as coupling a pyridazine core with a furan ring and introducing the 3-methylbenzylthio group via nucleophilic substitution. For example, potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~100°C) facilitates cyclization and thioether bond formation . Optimization includes:

- Temperature control : Higher temperatures (110–120°C) may enhance reaction rates but risk decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) could accelerate coupling steps in derivatives .

Characterization relies on ¹H/¹³C NMR to confirm regioselectivity (e.g., furan C-2 vs. C-3 substitution) and HRMS for molecular weight validation .

Advanced Question: Q. How can computational chemistry (e.g., DFT) guide the rational design of analogs with modified electronic properties? Methodological Answer: Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity and stability. For example:

- HOMO-LUMO analysis identifies sites prone to nucleophilic/electrophilic attack (e.g., pyridazine C-3 vs. C-6 positions).

- Charge distribution maps reveal how the 3-methylbenzylthio group enhances electron density at the pyridazine ring, influencing binding to biological targets .

Experimental validation includes synthesizing analogs with electron-withdrawing groups (e.g., nitro) and comparing reaction kinetics .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity screening (e.g., using HEK293 cells) to rule out non-specific toxicity .

Derivatives with similar scaffolds show activity against MRSA, likely via disruption of cell wall synthesis .

Advanced Question: Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data? Methodological Answer: Conflicting data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Substituent effects : The 3-methylbenzylthio group’s lipophilicity impacts membrane permeability.

- Assay conditions : Variations in pH or co-solvents (e.g., DMSO) alter compound solubility .

Systematic SAR involves synthesizing analogs with incremental modifications (e.g., replacing furan with thiophene) and testing in standardized assays. For example, pyridazine derivatives with trifluoromethyl groups show enhanced A2A adenosine receptor antagonism .

Analytical and Spectroscopic Challenges

Basic Question: Q. How can spectral data (e.g., NMR, IR) distinguish between regioisomers of this compound? Methodological Answer:

- ¹H NMR : Furan protons (δ 6.3–7.1 ppm) split into distinct patterns depending on substitution (C-2 vs. C-3).

- ¹³C NMR : Pyridazine carbons adjacent to sulfur (C-6) resonate at δ 125–135 ppm, while furan carbons appear at δ 105–115 ppm .

- IR : Thioether C-S stretch (~650 cm⁻¹) confirms successful substitution .

Advanced Question: Q. What advanced techniques (e.g., X-ray crystallography, in silico docking) elucidate binding modes to therapeutic targets? Methodological Answer:

- X-ray crystallography resolves 3D conformation, critical for identifying hydrogen bonds (e.g., pyridazine N atoms with kinase active sites) .

- Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like COX-2 or EGFR. For example, the furan ring may occupy hydrophobic pockets, while the pyridazine core forms π-π stacking .

Stability and Degradation

Advanced Question: Q. What strategies mitigate oxidative degradation of the thioether moiety during long-term storage? Methodological Answer:

- Antioxidant additives : Ascorbic acid (0.1% w/v) reduces free radical-mediated cleavage.

- Lyophilization : Storing as a lyophilized powder under argon minimizes hydrolysis .

- Accelerated stability studies : Monitor degradation products (e.g., sulfoxide derivatives) via HPLC-MS at 40°C/75% RH .

Computational and Experimental Synergy

Advanced Question: Q. How can machine learning models predict novel derivatives with improved pharmacokinetic profiles? Methodological Answer:

- QSAR models : Train on datasets of pyridazine analogs with known logP, solubility, and bioavailability.

- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) based on molecular descriptors (e.g., topological polar surface area) .

Experimental validation includes PAMPA assays for passive diffusion and CYP450 inhibition screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.